molecular formula C38H52NOPS B12298694 (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298694
M. Wt: 601.9 g/mol
InChI Key: MWJGYFSGTDMIEO-ZPABIEPUSA-N
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Description

®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes adamantane and phosphino groups, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of adamantane derivatives with phosphino phenyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing the efficiency of catalytic reactions .

Biology and Medicine

Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents .

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. This interaction is often mediated by the phosphino and adamantane groups, which provide the necessary binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • (S)-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide

Uniqueness

The uniqueness of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific stereochemistry and the presence of both adamantane and phosphino groups. These features contribute to its high reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C38H52NOPS

Molecular Weight

601.9 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m0/s1

InChI Key

MWJGYFSGTDMIEO-ZPABIEPUSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

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